molecular formula C15H11ClN2OS2 B2408299 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896348-27-9

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2408299
CAS No.: 896348-27-9
M. Wt: 334.84
InChI Key: MXGQWPJIUCJBIW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.

    Introduction of Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole derivative with methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of Benzamide: The final step involves the coupling of the methylthio-substituted benzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiazoles

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide would depend on its specific biological activity. Generally, benzothiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various cellular responses, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its diverse biological activities.

    4-chlorobenzothiazole: A chlorinated derivative with potential antimicrobial properties.

    4-methylthiobenzothiazole: A methylthio-substituted derivative with potential anticancer properties.

Uniqueness

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is unique due to the presence of both chlorine and methylthio substituents, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGQWPJIUCJBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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